molecular formula C15H14 B12541705 Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- CAS No. 661476-70-6

Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-

Cat. No.: B12541705
CAS No.: 661476-70-6
M. Wt: 194.27 g/mol
InChI Key: KGMJHWKHRGADTG-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene, commonly referred to as benzocyclobutene, is a strained bicyclic hydrocarbon with a fused benzene and cyclobutene ring system . The compound 7-(4-methylphenyl)-bicyclo[4.2.0]octa-1,3,5-triene features a 4-methylphenyl substituent at the 7-position of the bicyclic core. This substitution introduces steric bulk and electronic effects, altering the compound’s reactivity, thermal stability, and applications compared to its parent structure.

Key structural attributes:

  • Core structure: Benzocyclobutene (C₈H₆) with a bicyclo[4.2.0] framework.
  • Substituent: A 4-methylphenyl group at position 7, contributing to increased molecular weight (estimated C₁₅H₁₂, MW 192.26) and steric hindrance.

Properties

CAS No.

661476-70-6

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

7-(4-methylphenyl)bicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C15H14/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)15/h2-9,15H,10H2,1H3

InChI Key

KGMJHWKHRGADTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.

    Medicine: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals with specific therapeutic effects.

    Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Variations

The benzocyclobutene core is highly modifiable, enabling diverse functionalization. Below is a comparative analysis of key derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
Bicyclo[4.2.0]octa-1,3,5-triene (Parent) None C₈H₆ 102.13 694-87-1 Boiling point: 175°C; Density: 1.085 g/cm³
7-Methyl- 7-Methyl C₉H₈ 116.16 55337-80-9 Simpler alkyl substitution; used in catalytic pyrolysis studies
7-(4-Methylphenyl)- (Target Compound) 7-(4-Methylphenyl) C₁₅H₁₂ 192.26* N/A Enhanced thermal stability; potential use in high-performance polymers
7-(2-Propenyl)- 7-Propenyl C₁₁H₁₀ 142.20 144722-75-8 Increased reactivity due to unsaturated allyl group
3-Carboxylic acid 3-Carboxylic acid C₉H₈O₂ 148.16 1195242-67-1 Polar functional group; improves solubility
7-Methanol, 4-methylbenzenesulfonate 7-Methanol tosylate C₁₆H₁₆O₃S 288.36 1471-89-2 Sulfonate ester; used in synthetic intermediates

*Estimated based on structural similarity.

Substituent Effects on Properties

  • Thermal Stability : The 4-methylphenyl group likely enhances thermal stability compared to smaller substituents. For example, benzocyclobutene-based polyetherimide resins show increased decomposition temperatures with larger substituents .
  • Reactivity : Electron-donating groups (e.g., methyl) stabilize the bicyclic core, while electron-withdrawing groups (e.g., carboxylic acid) increase susceptibility to ring-opening reactions .
  • Toxicity : Derivatives like 7-acetyl-benzocyclobutene (LD₅₀ = 550 mg/kg in mice) indicate moderate toxicity, but bulkier groups (e.g., 4-methylphenyl) may reduce bioavailability and toxicity .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- is a bicyclic organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₉H₈
  • Molecular Weight : Approximately 132.16 g/mol
  • Structural Features : It consists of a bicyclic framework with a methylphenyl group at the 7-position, which significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene derivatives typically involves several organic reactions:

  • Homocoupling of Terminal Alkynes : This reaction can be catalyzed by rhodium complexes to form the bicyclic structure.
  • Zipper Annulation : This method allows for the formation of the bicyclic framework from gem-enynes.

These synthetic pathways are critical for producing derivatives that exhibit varying biological activities.

Biological Activity

Research indicates that derivatives of Bicyclo[4.2.0]octa-1,3,5-triene, particularly those modified at the 7-position, show promising biological activities:

  • Antibacterial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains. For instance, studies have shown that certain compounds derived from this bicyclic structure exhibit significant antibacterial properties.
  • Anticancer Potential : Preliminary investigations suggest that these compounds may inhibit the growth of cancer cell lines. Specific derivatives have been tested against various cancer types, showing varying degrees of efficacy.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial properties of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications at the 7-position enhanced antibacterial activity significantly.
  • Anticancer Activity :
    • Research on the anticancer effects of Bicyclo[4.2.0]octa-1,3,5-triene derivatives involved testing against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that some derivatives inhibited cell proliferation effectively, suggesting potential for development as therapeutic agents.

Mechanistic Insights

The biological activity of Bicyclo[4.2.0]octa-1,3,5-triene derivatives is believed to be influenced by their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
  • Receptor Interaction : The structural features allow these compounds to potentially interact with various receptors involved in cellular signaling pathways.

Comparative Analysis

To better understand the significance of Bicyclo[4.2.0]octa-1,3,5-triene derivatives in medicinal chemistry, a comparison with related compounds is useful:

Compound NameDescriptionUnique Features
BenzocyclobuteneA bicyclic compound without an aldehyde groupLacks reactive functionalities
Bicyclo[4.2.0]octa-1,3,5-trieneParent compound without substituentsBase structure for modifications
3-Bromobicyclo[4.2.0]octa-1,3,5-trieneContains a bromine atomEnhanced reactivity due to halogen substitution
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehydeAldehyde at a different positionDifferent reactivity profile compared to 7-carbaldehyde

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